molecular formula C9H8N2O B13512815 3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile

3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile

Cat. No.: B13512815
M. Wt: 160.17 g/mol
InChI Key: PGZVNAQUIZWZRP-UHFFFAOYSA-N
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Description

3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of an amino group, a dihydrobenzofuran ring, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization to form the benzofuran ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzofuran compounds. These products can have different biological and chemical properties, making them useful for various applications .

Scientific Research Applications

3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group and the benzofuran ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,4-dihydro-1-benzofuran-5-carbonitrile
  • 3-Amino-2,3-dihydro-1-benzofuran-4-carbonitrile
  • 4-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile

Uniqueness

3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 3-position and the carbonitrile group at the 6-position allows for unique interactions and reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-amino-2,3-dihydro-1-benzofuran-6-carbonitrile

InChI

InChI=1S/C9H8N2O/c10-4-6-1-2-7-8(11)5-12-9(7)3-6/h1-3,8H,5,11H2

InChI Key

PGZVNAQUIZWZRP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)C#N)N

Origin of Product

United States

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